molecular formula C11H18N2OS B13255799 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol

Cat. No.: B13255799
M. Wt: 226.34 g/mol
InChI Key: BUZJDGNTWJABAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol typically involves the reaction of a thiazole derivative with a cyclohexanol derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between the thiazole and cyclohexanol derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol is unique due to its specific structure, which combines a thiazole ring with a cyclohexanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

2-[1-(1,3-thiazol-2-yl)ethylamino]cyclohexan-1-ol

InChI

InChI=1S/C11H18N2OS/c1-8(11-12-6-7-15-11)13-9-4-2-3-5-10(9)14/h6-10,13-14H,2-5H2,1H3

InChI Key

BUZJDGNTWJABAY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2CCCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.